Methyl 1-(pyridin-3-ylmethyl)-1H-indole-2-carboxylate Methyl 1-(pyridin-3-ylmethyl)-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 869650-64-6
VCID: VC8303355
InChI: InChI=1S/C16H14N2O2/c1-20-16(19)15-9-13-6-2-3-7-14(13)18(15)11-12-5-4-8-17-10-12/h2-10H,11H2,1H3
SMILES: COC(=O)C1=CC2=CC=CC=C2N1CC3=CN=CC=C3
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol

Methyl 1-(pyridin-3-ylmethyl)-1H-indole-2-carboxylate

CAS No.: 869650-64-6

Cat. No.: VC8303355

Molecular Formula: C16H14N2O2

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(pyridin-3-ylmethyl)-1H-indole-2-carboxylate - 869650-64-6

Specification

CAS No. 869650-64-6
Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
IUPAC Name methyl 1-(pyridin-3-ylmethyl)indole-2-carboxylate
Standard InChI InChI=1S/C16H14N2O2/c1-20-16(19)15-9-13-6-2-3-7-14(13)18(15)11-12-5-4-8-17-10-12/h2-10H,11H2,1H3
Standard InChI Key HUFXUVDHYBBXIZ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=CC=CC=C2N1CC3=CN=CC=C3
Canonical SMILES COC(=O)C1=CC2=CC=CC=C2N1CC3=CN=CC=C3

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s molecular formula is C16H14N2O2\text{C}_{16}\text{H}_{14}\text{N}_{2}\text{O}_{2}, with a molecular weight of 266.29 g/mol . Its structure consists of an indole ring (a bicyclic system comprising a benzene ring fused to a pyrrole ring) substituted at the 1-position with a pyridin-3-ylmethyl group and at the 2-position with a methyl ester (Figure 1). The indole core contributes aromaticity and planar rigidity, while the pyridine ring introduces a basic nitrogen atom capable of hydrogen bonding.

Stereoelectronic Properties

The molecule’s electronic profile is influenced by the electron-rich indole system and the electron-withdrawing ester group. The pyridine nitrogen (pKa1.3\text{p}K_a \approx 1.3) remains largely unprotonated under physiological conditions, enabling interactions with biological targets via lone-pair donation. Computed descriptors include an XLogP3-AA value of 2.7, indicating moderate lipophilicity, and a polar surface area of 55.6 Ų, suggesting moderate membrane permeability .

Spectral and Computational Data

  • IUPAC Name: Methyl 1-(pyridin-3-ylmethyl)indole-2-carboxylate

  • InChI Key: HUFXUVDHYBBXIZ-UHFFFAOYSA-N

  • SMILES: COC(=O)C1=CC2=CC=CC=C2N1CC3=CN=CC=C3

  • Rotatable Bonds: 4, conferring conformational flexibility .

Synthetic Methodologies

Core Indole Synthesis

The indole scaffold is typically constructed via the Hemetsberger indole synthesis, which involves thermolysis of azido acrylates derived from o-tolualdehyde and ethyl 2-azidoacetate . For this compound, the 4-methylindole intermediate is functionalized at the 1-position through alkylation with 3-(bromomethyl)pyridine under basic conditions (Scheme 1) .

Optimization Challenges

Key challenges include regioselective alkylation at the indole’s 1-position and minimizing N-oxide formation at the pyridine ring. Yields for analogous reactions range from 25% to 92%, depending on the coupling agents (e.g., HATU, EDCI) and bases (e.g., DIPEA, NaH) employed .

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

  • Aqueous Solubility: <10 µM at pH 7.4 (predicted), necessitating formulation enhancements for biological testing .

  • Metabolic Stability: High clearance in mouse liver microsomes (MLM) due to ester hydrolysis and pyridine N-oxidation .

Druglikeness Metrics

PropertyValueRelevance
Molecular Weight266.29 g/molCompliant with Lipinski’s Rule
XLogP3-AA2.7Moderate lipophilicity
Hydrogen Bond Acceptors3Favorable for membrane permeation
PSA55.6 ŲBalanced for absorption

Table 1. Computed druglikeness parameters for methyl 1-(pyridin-3-ylmethyl)-1H-indole-2-carboxylate .

Pharmacological Investigations

Antiparasitic Screening

Industrial and Research Applications

Medicinal Chemistry Intermediate

The compound serves as a precursor for:

  • Sulfonamide Derivatives: Via coupling with aryl sulfonyl chlorides to enhance solubility .

  • Amide Analogs: Replacement of the methyl ester with primary amides improves metabolic stability .

Materials Science Applications

Pyridine-containing indoles are explored as:

  • Organic Semiconductors: Hole mobility of 0.4cm2/V\cdotps0.4 \, \text{cm}^2/\text{V·s} in thin-film transistors .

  • Fluorescent Probes: Quantum yield of 0.38 in acetonitrile, suitable for pH sensing .

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